
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) typically involves multi-step organic reactions. One common method includes the condensation of 1,8-dimethylxanthene with 2,2-dimethylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce hydroxyxanthene compounds.
Scientific Research Applications
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent dye in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its fluorescent properties are due to the conjugated system within the xanthene structure, which allows it to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound of the xanthene family, lacking the dimethyl and ester groups.
9,9-Dimethylxanthene: A simpler derivative with only dimethyl groups attached.
Xanthone: An oxidized form of xanthene with a keto group.
Uniqueness
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of ester groups enhances its solubility and potential for further chemical modifications, making it a versatile compound in various applications.
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[6-(2,2-dimethylpropanoyloxy)-1,8-dimethyl-9-oxoxanthen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H28O6/c1-13-9-15(29-22(27)24(3,4)5)11-17-19(13)21(26)20-14(2)10-16(12-18(20)31-17)30-23(28)25(6,7)8/h9-12H,1-8H3 |
InChI Key |
HWPKBZLTYKWTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



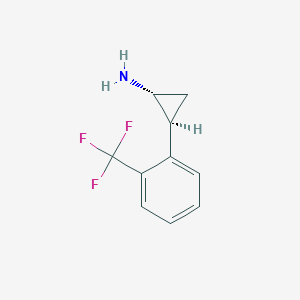
![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

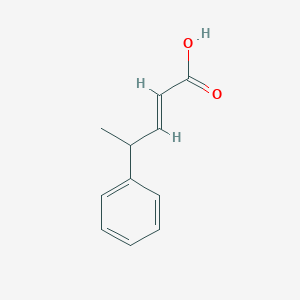
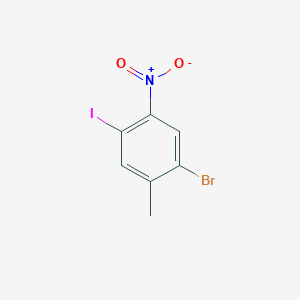


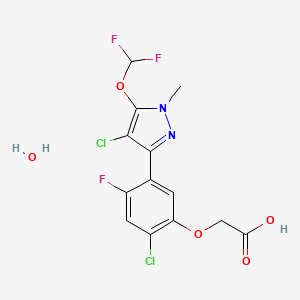

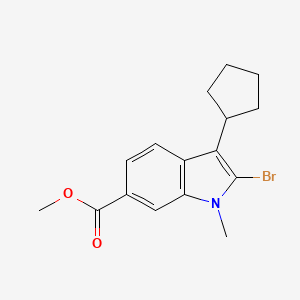
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
